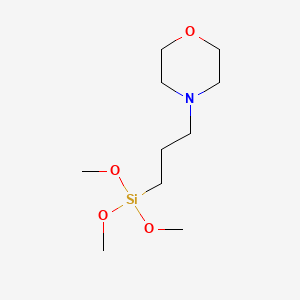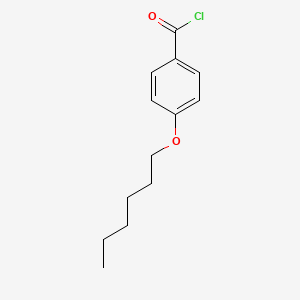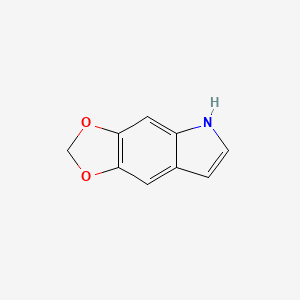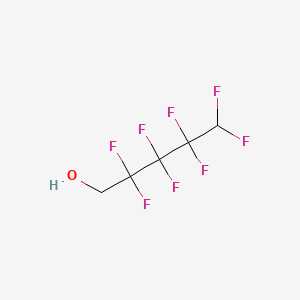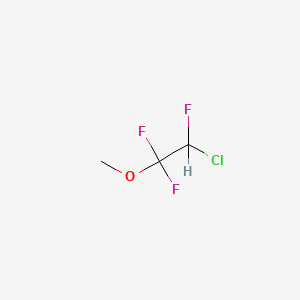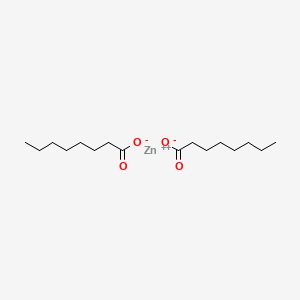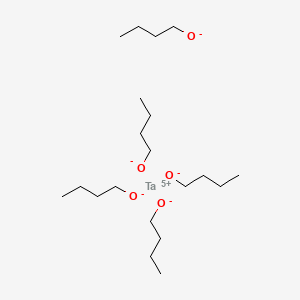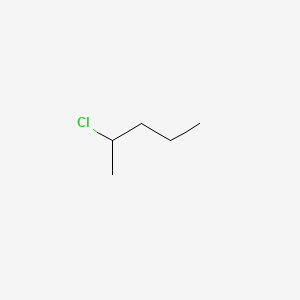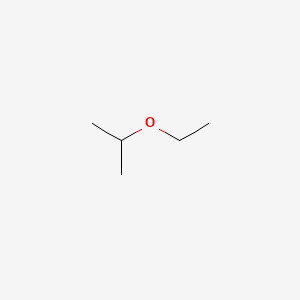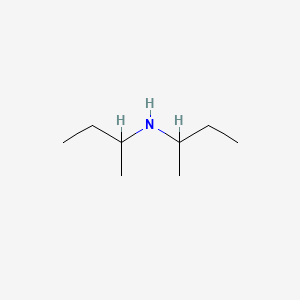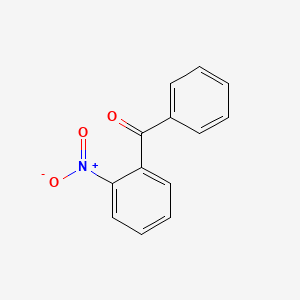
(2-ニトロフェニル)フェニルメタノン
概要
説明
2-Nitrophenyl compounds are a class of organic compounds that contain a nitro group (-NO2) attached to a phenyl ring . They are used in various organic transformations due to their reactivity and versatility .
Synthesis Analysis
The synthesis of 2-nitrophenyl compounds often involves nitration reactions . For example, 2-nitrophenyl hydrazine can be prepared from 2-nitroaniline through diazotization, reduction, and hydrolysis .Molecular Structure Analysis
The molecular structure of 2-nitrophenyl compounds can be determined using techniques such as NMR spectroscopy . The electron-rich aromatic framework of 2-nitrophenyl allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
2-Nitrophenyl compounds can participate in various chemical reactions. For instance, they can undergo protodeboronation, a reaction that involves the removal of a boron group . They can also react under UV exposure to trigger the emergence of a Marangoni flow .科学的研究の応用
抗癌剤合成
(2-ニトロフェニル)フェニルメタノン: は、新しい抗癌剤の開発において重要な化合物であるベンゾイミダゾール誘導体の合成に使用されてきました 。これらの誘導体は、肺癌(A549)、乳癌(MDA-MB-231)、前立腺癌(PC3)など、さまざまな癌細胞株の増殖を阻害する可能性を示しています。ベンゾイミダゾール骨格上の電子供与基または電子吸引基の存在は、化合物の生物活性に大きな影響を与える可能性があり、(2-ニトロフェニル)フェニルメタノンは、癌治療に焦点を当てた医薬品化学研究において貴重な前駆体となっています。
癌におけるプロテアーゼ活性プロファイリング
この化合物は、活性化ジモグラフィープローブ(AZP)の開発に使用されてきました 。これらのプローブは、癌組織内の調節不全のプロテアーゼ活性を検出するように設計されており、疾患分類を可能にし、プロテアーゼ調節不全の生物学に関する洞察を提供します。この用途は、癌研究における条件付き診断および治療法の設計にとって特に重要です。
動的バイオエンジニアリングハイドロゲル
組織工学では、(2-ニトロフェニル)フェニルメタノン誘導体が動的バイオエンジニアリングハイドロゲルに組み込まれています 。これらのハイドロゲルは、高度な幹細胞培養および組織再生のための足場として機能します。化合物の光開裂特性により、ハイドロゲルの機械的特性を制御して改変することができ、これは自然な細胞環境を模倣するために不可欠です。
化学研究
この化合物は、さまざまな有機分子の合成のための一般的な化学研究にも使用されます。 その反応性とさまざまな条件下での安定性は、有機合成研究室における汎用性の高い試薬となっています .
メタロチオネイン反応の研究
別の用途には、2-ニトロフェニルセレノシアン化物のメタロチオネインの亜鉛/チオール塩基クラスターとの反応機構の研究が含まれます 。この研究は、金属イオン代謝および解毒において役割を果たすメタロチオネインを含む生化学的経路と相互作用を理解するために不可欠です。
酵素反応の基質
(2-ニトロフェニル)フェニルメタノン誘導体は、酵素反応の基質として使用され、酵素動力学と機構を研究します。 たとえば、2-ニトロフェニル-β-D-ガラクトピラノシドは、β-ガラクトシダーゼの基質であり、比色法およびEIA(酵素免疫測定法)アプリケーションで使用されます .
作用機序
Target of Action
The primary target of the compound (2-Nitro-phenyl)-phenyl-methanone is PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Mode of Action
(2-Nitro-phenyl)-phenyl-methanone interacts with its target, PqsD, through a tight-binding mode of action . This interaction inhibits the function of PqsD, thereby disrupting the signal molecule biosynthesis in Pseudomonas aeruginosa .
Biochemical Pathways
The inhibition of PqsD by (2-Nitro-phenyl)-phenyl-methanone affects the production of signal molecules in Pseudomonas aeruginosa . This disruption in signal molecule biosynthesis impacts the cell-to-cell communication pathways within the bacterial community .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as the rate of absorption, distribution within the body, metabolism by the liver, and excretion through the kidneys .
Result of Action
The result of the action of (2-Nitro-phenyl)-phenyl-methanone is the inhibition of PqsD, leading to a disruption in the production of signal molecules in Pseudomonas aeruginosa . This disruption can lead to changes in the behavior of the bacterial community, including potential anti-biofilm activity .
Action Environment
The action, efficacy, and stability of (2-Nitro-phenyl)-phenyl-methanone can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and effectiveness . Additionally, the presence of other compounds or substances in the environment can potentially interact with (2-Nitro-phenyl)-phenyl-methanone, affecting its action .
Safety and Hazards
特性
IUPAC Name |
(2-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHSIDUUJPTLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176958 | |
| Record name | Methanone, (2-nitrophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-79-0 | |
| Record name | Methanone, (2-nitrophenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2-nitrophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

